2-Fluoro-5-phenylpentanoic acid
Overview
Description
2-Fluoro-5-phenylpentanoic acid is a chemical compound with the molecular formula C11H14BFO3 . It belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Synthesis Analysis
The synthesis of this compound involves electrophilic and oxidative fluorination of heterocyclic compounds . Among other catalysts, fluoren-9-one provided the highest yield of 5-fluoro-5-phenylpentanoic acid in the fluorination of 6-phenyl-1,4-dioxaspiro[4.5]decane .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom, which affects the solubility, lipophilicity, and biological activity of the compound . The molecular weight of this compound is 224.04 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily fluorination reactions . These reactions are carried out using various fluorinating agents and methods of activation .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 399.8±52.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Inhibition of GABA Aminotransferase
2-Fluoro-5-phenylpentanoic acid derivatives have been studied for their role in inhibiting gamma-aminobutyric acid (GABA) aminotransferase. This inhibition can be critical for regulating the levels of GABA, an important neurotransmitter in the brain. The compounds were found to be competitive reversible inhibitors of GABA aminotransferase, which suggests their potential in neurological research and therapy (Silverman & Nanavati, 1990).
Synthesis of Fluorinated Amino Acids
The synthesis of various fluorinated amino acids, which include this compound analogs, has been researched. These fluorinated compounds are important in the development of pharmaceuticals and bioactive molecules. The research in this area contributes to the understanding of the properties and synthesis of these compounds (Laue, Kröger, Wegelius, & Haufe, 2000).
Metabolic Stability and Profiling
Studies on the metabolic stability and profiling of compounds similar to this compound provide insights into how these compounds are metabolized in the body. This information is crucial for drug development and understanding the pharmacokinetics of similar compounds (Wohlfarth et al., 2015).
Chemical Synthesis and Reactions
Research into the chemical synthesis and reactions involving this compound derivatives has provided valuable information on the creation and manipulation of these compounds for various applications, including material science and medicinal chemistry. This includes studies on Friedel–Crafts reactions and other organic synthesis methods (Natekar & Samant, 2010).
Radiopharmaceutical Applications
Derivatives of this compound have been investigated for their potential use in radiopharmaceuticals, particularly in the diagnosis and staging of diseases like cancer. The development of sensitive analytical methods for these compounds is crucial for their application in clinical settings (Graham et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 5-phenylpentanoic acid, has been reported to interact with aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions .
Mode of Action
The fluorination of heterocyclic compounds, a process that might be involved in the synthesis of this compound, has been studied . Fluorination can affect the solubility, lipophilicity, and biological activity of heterocyclic compounds . It can also enhance the metabolic stability of a drug .
Result of Action
The introduction of fluorine atoms into heterocyclic compounds can affect their solubility, lipophilicity, and biological activity . It can also enhance the metabolic stability of a drug .
Action Environment
The principles of green chemistry, which aim to reduce waste and use environmentally acceptable solvents and reagents, are often considered in the synthesis of fluorinated heterocyclic compounds .
Properties
IUPAC Name |
2-fluoro-5-phenylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCASCWKQZHLEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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